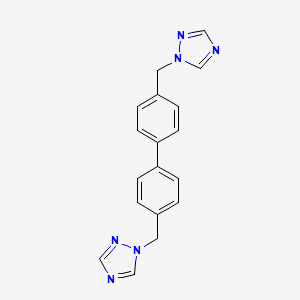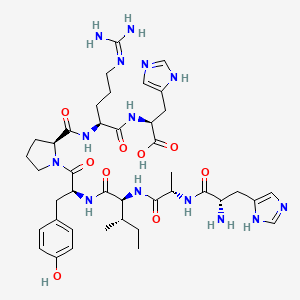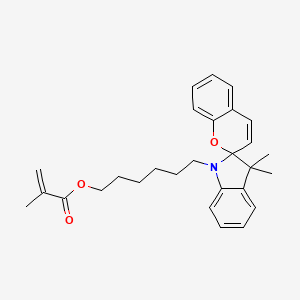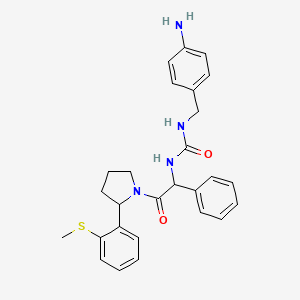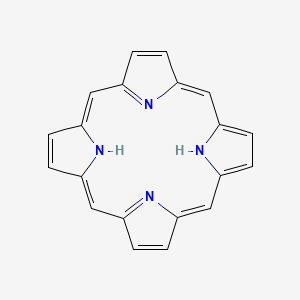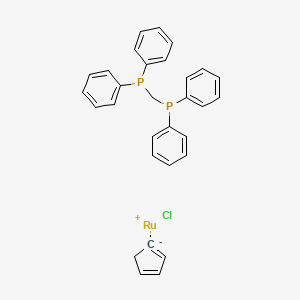![molecular formula C46H43Cl2FeNOP2Ru B11928279 Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)
Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex is a coordination compound that features a ruthenium center coordinated to a chiral ferrocenyl ligand and triphenylphosphine. This complex is notable for its applications in asymmetric catalysis, particularly in hydrogenation reactions. The chiral nature of the ligand imparts enantioselectivity to the catalytic processes, making it valuable in the synthesis of optically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex typically involves the following steps:
Preparation of the Chiral Ligand: The chiral ferrocenyl ligand is synthesized by reacting ferrocene with diphenylphosphine and 4-isopropyl-2-oxazoline under controlled conditions.
Formation of the Ruthenium Complex: The chiral ligand is then reacted with ruthenium(II) chloride and triphenylphosphine in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction is typically carried out at elevated temperatures to ensure complete complexation.
Industrial Production Methods
Industrial production of this complex follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the chiral ferrocenyl ligand using automated reactors.
Complexation: The ligand is then introduced to ruthenium(II) chloride and triphenylphosphine in large reaction vessels, with careful control of temperature and atmosphere to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex undergoes several types of reactions, including:
Hydrogenation: The complex is widely used in the hydrogenation of alkenes and ketones, converting them to their corresponding alkanes and alcohols.
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Substitution: The complex can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at pressures ranging from 1 to 10 atm and temperatures between 25°C to 100°C.
Oxidation: Common oxidizing agents include oxygen or peroxides, with reactions often conducted at room temperature.
Substitution: Ligand exchange reactions are usually performed in solvents like dichloromethane or toluene at ambient temperatures.
Major Products
Hydrogenation: Produces alkanes and alcohols.
Oxidation: Yields aldehydes and ketones.
Substitution: Results in new coordination complexes with different ligands.
科学研究应用
(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex has diverse applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in modifying biomolecules through selective hydrogenation or oxidation.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
作用机制
The mechanism by which this complex exerts its catalytic effects involves the following steps:
Coordination: The substrate coordinates to the ruthenium center, facilitated by the chiral ferrocenyl ligand.
Activation: The ruthenium center activates the substrate, making it more susceptible to hydrogenation or oxidation.
Reaction: The activated substrate undergoes the desired transformation (e.g., hydrogenation or oxidation).
Release: The product is released from the complex, regenerating the active catalyst.
The chiral ferrocenyl ligand plays a crucial role in imparting enantioselectivity by creating a chiral environment around the ruthenium center, influencing the orientation and reactivity of the substrate.
相似化合物的比较
Similar Compounds
®-2-[(RP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex: A similar complex with the opposite chirality, used for producing enantiomers of the products obtained with the (S)-isomer.
(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine iridium(III) dichloride Complex: An iridium analog used in similar catalytic applications but with different reactivity and selectivity profiles.
Uniqueness
The uniqueness of (S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex lies in its high enantioselectivity and versatility in catalyzing a wide range of reactions. Its ability to produce optically active compounds with high precision makes it a valuable tool in both academic research and industrial applications.
属性
分子式 |
C46H43Cl2FeNOP2Ru |
|---|---|
分子量 |
915.6 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane |
InChI |
InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q-1;;-1;;;2*+2/p-2/t21-;;;;;;/m1....../s1 |
InChI 键 |
HKRAKCCJCUJLAW-KOFDSZFWSA-L |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2] |
规范 SMILES |
CC(C)C1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




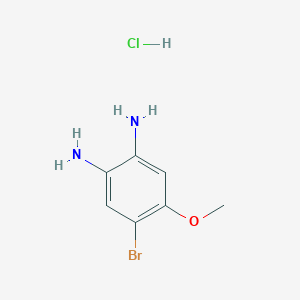

![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
